2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
Overview
Description
The compound 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is likely to exhibit unique electronic and optical properties due to its extended π-conjugated system. Although the specific compound is not directly mentioned in the provided papers, related compounds and their properties are discussed, which can give insights into the behavior of similar molecular structures.
Synthesis Analysis
The synthesis of related compounds involves techniques such as thermal evaporation and Diels-Alder reactions. For instance, thin films of a chlorophenyl derivative of a similar anthracene compound were prepared using thermal evaporation, which was confirmed to be an effective method for obtaining the desired structure . Another related compound, a derivative of 9,10-diphenylanthracene, was synthesized through the Diels-Alder reaction, followed by aromatization . These methods suggest potential pathways for the synthesis of the compound , which may involve similar steps of cycloaddition and subsequent structural modifications.
Molecular Structure Analysis
The molecular structure of anthracene derivatives is characterized by the presence of additional functional groups attached to the anthracene core. The structure of these compounds can be confirmed using techniques such as FTIR spectroscopy, as demonstrated for the chlorophenyl derivative . The presence of diphenyl groups in the compound of interest suggests a significant alteration in the electronic distribution across the molecule, which could affect its reactivity and interaction with other substances.
Chemical Reactions Analysis
The chemical reactivity of anthracene derivatives can be complex due to the presence of multiple reactive sites. The Diels-Alder reaction is a common synthetic route for such compounds, indicating that they can participate in [4+2] cycloaddition reactions . The reactivity can also be influenced by the substituents present on the anthracene core, which can either activate or deactivate certain positions for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives can vary widely depending on their molecular structure. The dielectric properties of thin films of a related compound were studied, showing a significant dependence on frequency and temperature, with the dielectric relaxation behavior following an Arrhenius law . This suggests that the compound of interest may also exhibit interesting dielectric properties. Additionally, the formation of inclusion compounds with other molecules, as seen with a tetraol derivative of diphenylanthracene, indicates potential for forming cocrystals, which could be relevant for pharmaceutical applications .
Scientific Research Applications
Optical and Structural Properties
Research has shown that thin films of related compounds to 2,9-Diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone can be used to study the effects of thermal annealing on their structural and optical properties. The grain sizes of these films tend to increase with annealing, influencing optical characteristics like band gap and optical susceptibility, which are crucial for applications in optics and photonics (Qashou et al., 2017).
Dielectric Properties
Another study examined the dielectric relaxation process and AC conductivity of similar compounds' thin films. This research is significant in understanding the electrical behavior of materials, which is vital for electronic and photonic device applications (Qashou et al., 2017).
Photovoltaic and Photoelectronic Applications
Investigations into the structural and electrical properties of these compounds' nanostructured films have revealed potential for use in photoelectronic applications, such as in the manufacturing of heterojunction solar cells. The properties like Fermi level position and electron mobility are particularly relevant for these applications (Darwish et al., 2019).
Radiation Effects on Physical Properties
The effects of gamma radiation on the physical properties of films made from similar compounds have been studied, indicating changes in parameters like band gap energy and conductivity. This research is crucial for understanding material behavior under radiation, which is relevant in nuclear technology and space applications (Qashou et al., 2018).
Charge Carrier Photogeneration
Studies on the influence of molecular order on charge carrier photogeneration in layers of related compounds have provided insights into the efficiency of photogeneration processes. This is particularly significant for the development of advanced photovoltaic devices (Rybak et al., 2008).
Safety And Hazards
properties
IUPAC Name |
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEZSLXPCKHGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155767 | |
Record name | 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
CAS RN |
128-65-4 | |
Record name | 2,9-Diphenylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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